4-(4,4-Dimethylcyclohexyl)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and have found extensive applications across numerous scientific disciplines. ijcrt.org In materials science, these compounds are crucial for the development of liquid crystals. nih.gov The ability of the carboxylic acid group to form hydrogen-bonded dimers creates rod-like supramolecular structures, which are a prerequisite for the formation of liquid crystalline phases. nih.govtandfonline.com Researchers have synthesized a vast library of benzoic acid derivatives to study how different substituents on the benzene (B151609) ring influence mesomorphic properties such as melting points and the stability of nematic or smectic phases. tandfonline.comresearchgate.net
The general structure of these derivatives allows for systematic modifications, providing a platform to investigate structure-property relationships. ijcrt.org By altering the terminal groups attached to the benzoic acid core, scientists can fine-tune the material's properties for specific technological applications.
Significance of the 4,4-Dimethylcyclohexyl Moiety in Organic Chemistry
The inclusion of a cyclohexyl ring in a molecule significantly impacts its conformational and steric properties. The cyclohexane (B81311) ring is not planar and primarily adopts a stable "chair" conformation. When attached to other molecular fragments, it provides a rigid, bulky structure that can influence molecular packing in the solid state and alignment in liquid crystal phases.
The 4,4-dimethylcyclohexyl moiety, in particular, introduces several key features:
Steric Bulk : The two methyl groups on the same carbon atom of the cyclohexane ring create significant steric hindrance. wikipedia.org This bulkiness affects how the molecule interacts with its neighbors, influencing its solubility, crystal structure, and reactivity. wikipedia.orgrsc.org
Conformational Lock : The gem-dimethyl substitution can restrict the conformational flexibility of the cyclohexane ring, leading to a more defined three-dimensional shape. This rigidity is a desirable trait in the design of materials like liquid crystals, where predictable molecular geometry is essential.
Lipophilicity : The aliphatic nature of the dimethylcyclohexyl group increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). This property is crucial in medicinal chemistry for influencing how a potential drug molecule interacts with biological membranes.
The table below compares the properties of benzoic acid with a related, well-studied cyclohexyl-containing analogue, 4-(trans-4-Butylcyclohexyl)benzoic acid, to illustrate the influence of the cyclohexyl group. Data for 4-(4,4-Dimethylcyclohexyl)benzoic acid is not widely available, but its properties would be expected to follow similar trends.
| Property | Benzoic Acid | 4-(trans-4-Butylcyclohexyl)benzoic acid |
|---|---|---|
| Molecular Formula | C7H6O2 | C17H24O2 |
| Molecular Weight | 122.12 g/mol | 260.4 g/mol |
| Calculated logP (Octanol/Water Partition Coefficient) | 1.87 | 5.9 |
Data for 4-(trans-4-Butylcyclohexyl)benzoic acid sourced from PubChem. nih.gov The higher molecular weight and logP value highlight the increased size and lipophilicity imparted by the alkylcyclohexyl group.
Historical Perspective and Evolution of Related Compounds in Academic Inquiry
The scientific journey leading to the investigation of molecules like this compound has deep historical roots. Benzoic acid itself was first described in the 16th century through the dry distillation of gum benzoin. chemrj.org Its structure was later determined in 1832, laying the groundwork for the synthesis of its numerous derivatives. chemrj.org
A pivotal moment in the history of related compounds was the discovery of liquid crystals in 1888 by Friedrich Reinitzer, who observed that a derivative of cholesterol, cholesteryl benzoate, had two distinct melting points. tandfonline.com This marked the identification of a new state of matter. Early research in the 20th century further classified these phases, with nematic and smectic phases being identified in various organic compounds, including derivatives of benzoic acid. tandfonline.com
The development of liquid crystal displays (LCDs) in the latter half of the 20th century spurred intensive research into new materials with specific properties. This led to the synthesis and characterization of numerous benzoic acid derivatives containing rigid groups, such as biphenyls and cyclohexyls, to enhance liquid crystal stability and performance. The exploration of compounds with varied aliphatic substituents, including the dimethylcyclohexyl group, represents a continuation of this effort to create novel materials with tailored molecular architectures for advanced applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)9-7-12(8-10-15)11-3-5-13(6-4-11)14(16)17/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
InChI Key |
MMBALQDTEMCRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 4 4,4 Dimethylcyclohexyl Benzoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-(4,4-dimethylcyclohexyl)benzoic acid reveals several logical bond disconnections. The most straightforward approach is to disconnect the C-C bond between the cyclohexyl and the phenyl rings. This leads to two primary building blocks: a 4,4-dimethylcyclohexyl synthon and a benzoic acid synthon.
Disconnection 1: C(aryl)-C(cyclohexyl) Bond (Cross-Coupling Strategy) : This is the most common disconnection. It suggests a cross-coupling reaction between a 4,4-dimethylcyclohexyl organometallic reagent (e.g., a Grignard, organozinc, or organoboron species) and a 4-halobenzoic acid derivative. This strategy benefits from the wide availability of robust and well-documented cross-coupling methodologies. wikipedia.orgorganic-chemistry.orgwikipedia.org
Disconnection 2: C(aryl)-C(cyclohexyl) Bond (Friedel-Crafts Strategy) : An alternative disconnection at the same bond points towards a Friedel-Crafts alkylation. byjus.comyoutube.com This would involve reacting an activated 4,4-dimethylcyclohexyl species (like an alcohol or alkene) with an aromatic precursor such as toluene (B28343). The methyl group of toluene would then be oxidized in a subsequent step to furnish the carboxylic acid. leah4sci.comyoutube.com
Disconnection 3: C(aryl)-COOH Bond (Carboxylation Strategy) : This strategy involves first creating the 4-(4,4-dimethylcyclohexyl)benzene intermediate and then introducing the carboxylic acid group. This can be achieved by halogenating the intermediate and then performing a carboxylation reaction, for instance, via a Grignard reagent with carbon dioxide or through palladium-catalyzed carbonylation. rsc.orgacs.orgnih.govacs.org
Classical and Modern Synthetic Routes towards the Benzoic Acid Core
A well-established method for synthesizing benzoic acid derivatives is the oxidation of an alkyl group at the benzylic position. libretexts.orgyoutube.com In the context of the target molecule, this requires the prior synthesis of 4-(4,4-dimethylcyclohexyl)toluene. The benzylic carbon of this precursor, which must possess at least one hydrogen atom, can be oxidized to a carboxylic acid. libretexts.org
Classical methods for this transformation employ strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org These reagents are effective but often require harsh reaction conditions and produce significant stoichiometric waste.
Modern approaches focus on catalytic oxidation, which offers milder conditions and improved environmental compatibility. These systems might use transition metal catalysts with a co-oxidant, providing a more efficient pathway to the desired benzoic acid.
| Oxidation Method | Reagent(s) | Typical Conditions | Key Features |
| Classical Oxidation | Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Strong oxidant, cost-effective, breaks down the entire alkyl chain to -COOH. youtube.comlibretexts.org |
| Classical Oxidation | Chromic Acid (CrO₃/H₂SO₄) | Acidic, aqueous | Powerful oxidizing agent, effective for benzylic oxidation. libretexts.org |
| Catalytic Oxidation | Transition Metal Catalyst (e.g., Co, Mn) + Co-oxidant | O₂ or air, lower temperatures | Milder conditions, higher selectivity, reduced waste. |
Instead of oxidizing a precursor, the carboxylic acid group can be directly introduced onto the aromatic ring after the formation of the 4-(4,4-dimethylcyclohexyl)benzene core.
One common method involves the halogenation (e.g., bromination) of the aromatic ring, followed by conversion to a Grignard reagent using magnesium metal. This organometallic intermediate is then reacted with carbon dioxide (CO₂), and subsequent acidification yields the benzoic acid. youtube.com
A more modern and versatile alternative is palladium-catalyzed carbonylation. rsc.orgnih.gov In this reaction, an aryl halide (e.g., 1-bromo-4-(4,4-dimethylcyclohexyl)benzene) is treated with carbon monoxide (CO) or, in some recent methods, carbon dioxide (CO₂) in the presence of a palladium catalyst and a suitable ligand. rsc.orgacs.org These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions. acs.orgnih.gov
Cyclohexane (B81311) Ring Construction and Functionalization
The 4,4-dimethylcyclohexyl unit is a critical precursor. A common starting point for its synthesis is 4,4-dimethylcyclohexanone. nbinno.comguidechem.comchemsynthesis.com This ketone can be prepared through various routes. The ketone can then be reduced to 4,4-dimethylcyclohexanol (B1295255) using reducing agents like sodium borohydride. nbinno.com For subsequent coupling reactions, this alcohol can be converted into a more reactive species such as a halide or tosylate, or dehydrated to form 4,4-dimethylcyclohexene.
A patent describes a synthesis starting from 4,4-dimethylcyclohexanone, which is first brominated and then reduced to form a precursor for further reactions. google.com
The key C-C bond formation between the cyclohexane and benzene (B151609) rings can be accomplished through several powerful synthetic methods.
Friedel-Crafts Alkylation : This classic electrophilic aromatic substitution involves reacting an activated form of the cyclohexane, such as 4,4-dimethylcyclohexanol or 4,4-dimethylcyclohexene, with an aromatic compound like toluene in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄). byjus.comyoutube.commasterorganicchemistry.comlibretexts.org This reaction typically produces a mixture of ortho and para isomers, from which the desired para product must be separated before oxidation of the methyl group. doubtnut.com A significant limitation is that Friedel-Crafts reactions fail on strongly deactivated rings, such as benzoic acid itself. doubtnut.com
Palladium-Catalyzed Cross-Coupling Reactions : Modern organic synthesis heavily relies on cross-coupling reactions due to their high efficiency and selectivity.
Suzuki-Miyaura Coupling : This reaction involves the coupling of a 4,4-dimethylcyclohexylboronic acid or its ester with a 4-halobenzoic acid derivative (typically an ester to avoid issues with the acidic proton). organic-chemistry.orgwikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgwikipedia.org Suzuki coupling is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgnih.gov
Negishi Coupling : This method utilizes a 4,4-dimethylcyclohexylzinc halide, which is coupled with a 4-halobenzoic acid derivative using a palladium or nickel catalyst. wikipedia.orgyoutube.com Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous, especially for forming C(sp²)-C(sp³) bonds. wikipedia.orgwuxiapptec.comosaka-u.ac.jp
The choice of method depends on factors such as substrate availability, functional group compatibility, and desired scale of the reaction.
| Coupling Method | Cyclohexyl Reagent | Aromatic Reagent | Catalyst/Conditions | Key Features |
| Friedel-Crafts Alkylation | 4,4-Dimethylcyclohexanol or 4,4-Dimethylcyclohexene | Toluene | Lewis Acid (e.g., AlCl₃) | Direct C-C bond formation; potential for isomerism and rearrangements. masterorganicchemistry.comlibretexts.org |
| Suzuki-Miyaura Coupling | 4,4-Dimethylcyclohexylboronic Acid | 4-Halobenzoic Acid Ester | Pd Catalyst, Base | Mild conditions, high functional group tolerance, stable reagents. wikipedia.orglibretexts.org |
| Negishi Coupling | 4,4-Dimethylcyclohexylzinc Halide | 4-Halobenzoic Acid Ester | Pd or Ni Catalyst | High reactivity, good for challenging couplings, requires moisture/air-free conditions. wikipedia.orgyoutube.com |
Incorporation of the 4,4-Dimethylcyclohexyl Moiety into Benzoic Acid Systems
Coupling Reactions for Aryl-Cyclohexyl Linkage
The formation of a carbon-carbon bond between an aromatic ring and a saturated carbocycle is a cornerstone of many modern synthetic routes. Transition-metal catalyzed cross-coupling reactions provide a powerful toolkit for forging such linkages with high efficiency and functional group tolerance. nih.gov While direct coupling to form this compound is not extensively detailed, several established methods are applicable.
These reactions typically involve the coupling of an organometallic reagent with an organic halide, facilitated by a metal catalyst, most commonly palladium. youtube.comyoutube.com Key strategies applicable to the synthesis of the aryl-cyclohexyl bond include:
Suzuki Coupling: This reaction would involve the coupling of a cyclohexylboronic acid or ester with an aryl halide (e.g., 4-halobenzoic acid). The reaction is catalyzed by a palladium(0) complex and requires a base. youtube.com
Negishi Coupling: This method utilizes an organozinc reagent, such as a cyclohexylzinc halide, which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov
Kumada Coupling: This reaction employs a Grignard reagent (cyclohexylmagnesium halide) as the nucleophilic partner. While powerful, the high basicity of Grignard reagents can limit compatibility with sensitive functional groups like carboxylic acids, often necessitating the use of protecting groups. nih.govacs.org
A related strategy was employed in the synthesis of an aldehyde intermediate for Venetoclax (a successor to ABT-263), where a Suzuki coupling was used to create a biaryl system, highlighting the utility of this reaction class in building complex molecules containing substituted cyclic moieties. acs.org
| Coupling Reaction | Cyclohexyl Reagent | Aryl Reagent | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Cyclohexylboronic acid/ester | 4-Halobenzoic acid/ester | Pd(0) complex | Stable reagents, tolerant of many functional groups. nih.gov |
| Negishi Coupling | Cyclohexylzinc halide | 4-Halobenzoic acid/ester | Pd(0) or Ni(0) complex | High reactivity, good functional group tolerance. nih.gov |
| Kumada Coupling | Cyclohexylmagnesium halide | 4-Halobenzoic acid/ester | Pd(0) or Ni(0) complex | Highly reactive, but limited by basicity. acs.org |
Specific Routes via Intermediate Carboxylic Acid Segments (e.g., ABT-263 intermediates)
The compound this compound and its precursors are integral building blocks in the synthesis of complex pharmaceutical agents like the Bcl-2 inhibitor Navitoclax (ABT-263). lookchem.com Synthetic routes developed for these targets provide specific examples of how the core structure is assembled.
One efficient synthesis of a key piperazinyl-benzoic acid intermediate for ABT-263 utilizes a three-component Mannich reaction. lookchem.com The synthesis begins with the nucleophilic substitution of tert-butyl 4-fluorobenzoate (B1226621) with piperazine (B1678402) to yield tert-butyl 4-(piperazin-1-yl)benzoate. lookchem.com This intermediate then undergoes a Mannich reaction with formaldehyde (B43269) and 4,4-dimethylcyclohexanone. lookchem.com Although this route leads to a more complex derivative, it demonstrates a practical method for introducing the 4,4-dimethylcyclohexyl moiety onto a benzoic acid-derived scaffold.
An alternative approach developed for a related aldehyde intermediate (which could be oxidized to the target carboxylic acid) involves a Vilsmeier-Haack reaction on 3,3-dimethylcyclohexanone (B1346601) to generate a chloroaldehyde intermediate. acs.org This intermediate is then subjected to a Suzuki coupling with a boronic acid without prior isolation, demonstrating a streamlined, one-pot process. acs.org
Advanced Synthetic Transformations and Derivatization Strategies
Once the core structure of this compound is obtained, its carboxylic acid function and hydrocarbon framework can be further modified to create a diverse range of derivatives for various applications.
Amidation and Esterification Reactions for Structural Diversity
The carboxylic acid group is a versatile handle for derivatization through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry for modulating a molecule's physicochemical properties.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods:
Fischer-Speier Esterification: Reaction with an excess of a simple alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. tcu.edu
Mitsunobu Reaction: A mild and effective method for esterification with phenols or more complex alcohols, using reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net This method is advantageous for its neutral conditions and ability to invert the stereochemistry of secondary alcohols. vanderbilt.edu
Carbodiimide-Mediated Esterification: Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP) allows for ester formation under mild conditions. nih.gov
Amidation: Synthesis of amides from this compound typically involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. Common strategies include:
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. compoundchem.com
Peptide Coupling Reagents: A wide array of modern coupling reagents, such as DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate), can directly facilitate amide bond formation between the carboxylic acid and an amine with high yields and minimal side reactions. nih.gov
| Transformation | Reagents | Product Class | Key Features |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Ester | Classic method, best for simple alcohols. tcu.edu |
| Esterification | Alcohol, Ph₃P, DEAD/DIAD | Ester | Mild conditions, works for complex alcohols/phenols. researchgate.net |
| Amidation | 1. SOCl₂ 2. Amine, Base | Amide | Two-step process via reactive acyl chloride. compoundchem.com |
| Amidation | Amine, Coupling Reagent (e.g., DMT/NMM/TsO⁻) | Amide | One-pot, high yield, good for sensitive substrates. nih.gov |
Functional Group Interconversions on the Benzoic Acid and Cyclohexyl Moieties
Functional group interconversion (FGI) is a key strategy for accessing a wider range of derivatives from a common intermediate. ub.edu
On the Benzoic Acid Moiety:
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, 4-(4,4-dimethylcyclohexyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu
Conversion to Benzonitrile (B105546): The benzoic acid can be converted to a primary amide, which can then be dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride to yield the corresponding benzonitrile derivative. compoundchem.com
On the Cyclohexyl Moiety: The gem-dimethyl-substituted cyclohexyl ring is generally unreactive. The saturated C-H bonds are resistant to most transformations under mild conditions. Aggressive conditions, such as free-radical halogenation, could potentially introduce functionality, but would likely suffer from poor selectivity, leading to a mixture of products. Therefore, functionalization of the cyclohexyl ring is more effectively achieved by starting with an already functionalized cyclohexanone (B45756) derivative during the initial synthetic steps. acs.orglookchem.com
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are more energy-efficient. wisdomlib.org These principles can be applied to the synthesis of this compound.
Atom Economy: Utilizing catalytic reactions, such as cross-coupling, maximizes the incorporation of atoms from the reactants into the final product, compared to classical methods that use stoichiometric reagents. wisdomlib.org
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF) with greener alternatives such as ethanol, water, or deep eutectic solvents can significantly reduce the environmental impact of a synthesis. wisdomlib.orgproquest.com
Catalysis: The use of metal catalysts for cross-coupling or acid/base catalysts for esterification is preferable to stoichiometric activators or promoters, as they are used in smaller quantities and can often be recycled. google.com
Biocatalysis: Exploring enzymatic methods for key steps, such as the resolution of chiral intermediates or selective transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.orgresearchgate.net Biocatalysis operates under mild conditions (temperature and pH) and in aqueous media, further enhancing the green credentials of a synthetic route. researchgate.net
Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Reference Databases
A thorough search of publicly available scientific literature and chemical reference databases did not yield the complete, specific experimental spectroscopic data required to construct the detailed article on this compound as outlined.
The user's request specified a comprehensive analysis of the compound's molecular structure through various advanced spectroscopic techniques, including:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C chemical shift data, along with two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for molecular formula confirmation and tandem mass spectrometry (MS/MS) for fragmentation pathway analysis.
Vibrational Spectroscopy: Data from techniques such as FTIR or Raman spectroscopy for functional group identification.
While general principles of spectroscopy and data for analogous structures like benzoic acid and other 4-alkylbenzoic acids are widely available, specific, experimentally-determined data sets and research findings for this compound itself were not found. The creation of the requested article with its detailed data tables is contingent on the availability of this primary data. Without access to peer-reviewed studies, patents, or spectral databases that have characterized this specific molecule, generating the article would not be possible without resorting to speculation, which would not meet the required standards of scientific accuracy.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 4 4,4 Dimethylcyclohexyl Benzoic Acid
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-(4,4-dimethylcyclohexyl)benzoic acid, the FT-IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group, the benzene (B151609) ring, and the alkyl substituent.
In the solid state or in concentrated solutions, carboxylic acids like this compound exist predominantly as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the FT-IR spectrum. The most distinctive feature is the O-H stretching vibration, which appears as a very broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹. This band is significantly broadened due to the strong hydrogen bonding and typically overlaps with the C-H stretching vibrations.
The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is another prominent feature, appearing as a strong, sharp band in the region of 1710 to 1680 cm⁻¹. The position of this band is lower than that of a monomeric carboxylic acid (around 1760 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding.
Other key vibrations include the C-O stretching and O-H in-plane bending, which are coupled and give rise to bands between 1320 and 1210 cm⁻¹ and a broad O-H out-of-plane bend near 900 cm⁻¹. The spectrum also features absorptions from the 4,4-dimethylcyclohexyl and phenyl groups, including C-H stretching vibrations just below 3000 cm⁻¹ for the alkyl part and just above 3000 cm⁻¹ for the aromatic part, as well as aromatic C=C stretching bands in the 1625-1465 cm⁻¹ region.
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300–2500 | O–H stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |
| 3100–3000 | C–H stretch | Aromatic | Medium |
| 2950–2850 | C–H stretch | Aliphatic (Cyclohexyl, Methyl) | Strong |
| 1710–1680 | C=O stretch (H-bonded dimer) | Carboxylic Acid | Strong, Sharp |
| 1625–1465 | C=C stretch | Aromatic Ring | Medium to Weak |
| 1470–1450 | C–H bend (scissoring) | CH₂ | Medium |
| 1320–1210 | C–O stretch (coupled) | Carboxylic Acid | Strong, Broad |
| ~900 | O–H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications
Raman spectroscopy serves as a valuable complement to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar aromatic ring and the C-C framework of the cyclohexyl group. Expected prominent Raman bands would include the aromatic C=C stretching modes around 1600 cm⁻¹ and the ring breathing mode.
While conventional Raman scattering is an inherently weak phenomenon, Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the signal by orders of magnitude. This technique involves adsorbing the molecule of interest onto a nanostructured metallic surface, typically silver or gold. The enhancement arises from both electromagnetic (due to localized surface plasmon resonance) and chemical mechanisms.
Although specific SERS studies on this compound are not documented, its structural analog, 4-mercaptobenzoic acid (4-MBA), is a widely used probe molecule in SERS experiments. In such studies, the molecule chemisorbs onto the metal surface, often through a thiol or carboxylate group, placing it in plasmonic "hotspots" where the signal enhancement is greatest. It is conceivable that this compound could be analyzed using SERS, with the carboxyl group facilitating adsorption onto a suitable metallic substrate. This would enable highly sensitive detection, potentially down to the single-molecule level, and provide detailed vibrational information enhanced by the surface interaction.
Terahertz (THz) Spectroscopy for Low-Energy Vibrational Modes
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz, or ~3 to 333 cm⁻¹), is a powerful tool for probing low-energy vibrational modes. These modes are often associated with intermolecular interactions and large-amplitude motions of the molecular skeleton.
For this compound, the most significant application of THz spectroscopy would be the characterization of the intermolecular vibrations within its hydrogen-bonded dimer structure. Studies on simpler carboxylic acids like formic acid and acetic acid have shown that THz spectra are sensitive to the structure and thermal history of the solid-state ice. These low-frequency modes correspond to the stretching and shearing of the hydrogen bonds connecting the two monomer units. The collective lattice vibrations (phonons) of the crystal also occur in this frequency range. Furthermore, low-energy intramolecular modes, such as the torsional motion of the cyclohexyl ring relative to the phenyl group or other skeletal deformations, could be observable. Analyzing these THz spectra can therefore provide direct insight into the strength and dynamics of the hydrogen bonding network that defines the crystal structure.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
In a single crystal X-ray diffraction experiment, a high-quality crystal of this compound is irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots of varying intensities. By measuring the geometric positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the unit cell can be calculated.
This electron density map is then interpreted to determine the positions of each atom in the molecule. The analysis would yield precise data on the planarity of the benzoic acid moiety, the chair conformation of the cyclohexyl ring, and the relative orientation of these two groups. The final refined structure provides an unambiguous determination of the molecular conformation in the solid state.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks (e.g., Carboxylic Acid Dimer Formation)
A near-universal structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. It is virtually certain that this compound would adopt this arrangement. X-ray diffraction analysis provides precise measurements of the geometry of this hydrogen bond network.
The strength and nature of these hydrogen bonds are critical in dictating the physical properties of the crystal. The O···O distance in such dimers is a key parameter, typically falling in the range of 2.60 to 2.65 Å. The electron-releasing nature of the alkyl substituent at the para-position is expected to result in strong hydrogen bonding.
Table 2: Typical Hydrogen Bond Parameters for Carboxylic Acid Dimers Determined by X-ray Crystallography
| Parameter | Description | Typical Value Range |
| d(O···O) | Distance between hydrogen-bonded oxygen atoms | 2.60 - 2.65 Å |
| d(O-H) | Covalent bond length of the hydroxyl group | ~0.8 - 1.0 Å |
| d(H···O) | Length of the hydrogen bond | ~1.6 - 1.8 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | 170° - 180° |
Theoretical and Computational Investigations of 4 4,4 Dimethylcyclohexyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For 4-(4,4-Dimethylcyclohexyl)benzoic acid, these methods can provide insights into its geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic properties of molecules. researchgate.net By applying DFT methods, such as B3LYP with a suitable basis set like 6-311G, the most stable three-dimensional arrangement of atoms in this compound can be calculated. actascientific.compreprints.org This process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The electronic structure analysis, also performed using DFT, reveals key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Geometrical Parameters for Benzoic Acid Derivatives (Illustrative)
| Parameter | Benzoic Acid | 4-Methylbenzoic Acid | 3,4-Dimethylbenzoic Acid |
| C-C (ring) bond length (Å) | ~1.39 | ~1.39 | ~1.39 |
| C=O bond length (Å) | ~1.21 | ~1.21 | ~1.21 |
| C-O bond length (Å) | ~1.36 | ~1.36 | ~1.36 |
| O-H bond length (Å) | ~0.97 | ~0.97 | ~0.97 |
| C-C-C (ring) bond angle (°) | ~120 | ~120 | ~120 |
Note: This table provides illustrative data for related benzoic acid compounds to indicate the types of parameters obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.
Theoretical calculations can predict spectroscopic data, which are invaluable for the experimental identification and characterization of a compound.
Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of vibration of the molecule. researchgate.net These theoretical frequencies, after appropriate scaling, can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nih.gov For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid moiety is expected in the range of 1680-1710 cm⁻¹. mdpi.com Similarly, the O-H stretching vibration of the carboxylic acid, often appearing as a broad band, can also be predicted. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. preprints.org This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Predictions of ¹H and ¹³C NMR chemical shifts are particularly useful. nih.govnih.gov For this compound, predictions would include the chemical shifts of the aromatic protons, the protons on the cyclohexyl ring, the methyl protons, and the acidic proton of the carboxyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for Benzoic Acid Derivatives (Illustrative)
| Proton | Benzoic Acid (ppm) | 4-Methylbenzoic Acid (ppm) |
| Carboxylic Acid (-COOH) | ~12-13 | ~12-13 |
| Aromatic (ortho to COOH) | ~8.1 | ~7.9 |
| Aromatic (meta to COOH) | ~7.5 | ~7.3 |
| Aromatic (para to COOH) | ~7.6 | - |
| Methyl (-CH₃) | - | ~2.4 |
Note: This table illustrates the type of data generated for related compounds. The specific chemical shifts for this compound would be influenced by the electronic effects of the dimethylcyclohexyl group.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can explore the different accessible conformations and their relative stabilities. rsc.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal the preferred orientations of the cyclohexyl ring relative to the benzoic acid moiety and the puckering of the cyclohexane (B81311) ring.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and feasibility of various reactions, such as esterification, amidation, or electrophilic aromatic substitution. While no specific studies on this compound were found, the general methodologies are well-established.
In Silico Approaches for Predicting Molecular Interactions and Binding Modes
In silico techniques, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.com These methods computationally place the ligand (in this case, this compound) into the binding site of a receptor and score the different binding poses based on factors like intermolecular forces. frontiersin.org This can help to identify potential biological activities and guide the design of new therapeutic agents. The bulky and hydrophobic 4,4-dimethylcyclohexyl group would likely play a significant role in these interactions.
Table 3: Common Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description |
| Hydrogen Bonding | Occurs between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Cation-Pi Interactions | Noncovalent interaction between a cation and the face of an electron-rich pi system. |
Exploration of Structure Activity Relationships Sar in 4 4,4 Dimethylcyclohexyl Benzoic Acid Derivatives
Design Principles for SAR Studies Focusing on the Cyclohexyl Moiety
The 4,4-dimethylcyclohexyl group is a key lipophilic component of the molecule, significantly influencing how the compound binds to its biological targets. Its size, shape, and conformational flexibility are critical determinants of activity.
Positional and Substituent Effects on Biological Activity
While direct SAR studies on the cyclohexyl moiety of 4-(4,4-Dimethylcyclohexyl)benzoic acid are not extensively documented in publicly available research, principles can be extrapolated from related classes of compounds like retinoids. The hydrophobic pocket of retinoid receptors, for instance, accommodates bulky lipophilic groups. The gem-dimethyl substitution on the cyclohexyl ring is critical as it locks the ring in a specific chair conformation and provides a defined steric profile, which can enhance binding affinity to a target receptor.
In related retinoidal compounds, the introduction of methyl groups at specific positions on a lipophilic ring system has been shown to be vital for activity. For example, in a series of terephthalic anilides with retinoidal activity, the presence and orientation of methyl groups on a bicyclic ring system were found to be crucial for differentiation-inducing activity. An analog without methyl groups was inactive, but the introduction of methyl groups restored potent activity. This underscores the importance of the steric bulk and specific positioning of alkyl substituents on the lipophilic part of the molecule.
Role of the Benzoic Acid Moiety in Modulating Biological Response
The benzoic acid portion of the molecule typically serves as the polar, hydrogen-bonding region, often interacting with key amino acid residues in a receptor's binding site.
Modifications of the Carboxylic Acid Group
The carboxylic acid group is often essential for the biological activity of retinoidal benzoic acids, acting as a key anchoring point to the receptor. Modifications to this group can have profound effects on activity. Common strategies include esterification, amidation, or replacement with bioisosteres (other chemical groups with similar physical or chemical properties).
For instance, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors based on a uracil-benzoic acid scaffold, it was found that converting the carboxylic acid to an ester did not lead to a significant loss of potency, which is a common issue. nih.gov This suggests that in some cases, an ester can act as a suitable prodrug, being hydrolyzed in vivo to the active carboxylic acid, or that the ester itself can form favorable interactions with the target.
| Modification of Carboxylic Acid in Benzoic Acid Derivatives | Effect on Biological Activity | Compound Class Example |
| Esterification | Can maintain or slightly decrease potency; often improves bioavailability. | Uracil-based DPP-4 inhibitors nih.gov |
| Amidation | Can lead to highly active compounds, suggesting the amide N-H can act as a hydrogen bond donor. | Aromatic amides with retinoidal activity |
| Replacement with Bioisosteres | Activity is highly dependent on the specific bioisostere and target. | General principle in medicinal chemistry |
Substituent Effects on the Phenyl Ring
Adding substituents to the phenyl ring of the benzoic acid moiety is a common strategy to fine-tune electronic properties, lipophilicity, and steric bulk, thereby modulating biological activity. The position and nature of the substituent are critical.
Studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with substituents that enhance hydrophobicity and aromaticity, as well as the presence of a hydroxyl group. iomcworld.com Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions was found to decrease activity. iomcworld.com
In the context of anti-sickling agents, research on benzoic acid derivatives has shown that strong electron-donating groups on the benzene (B151609) ring, coupled with average lipophilicity, are important for potent activity. nih.gov This is because such groups can influence the electronic distribution of the entire molecule and its ability to interact with the target protein.
| Substituent on Phenyl Ring | Observed Effect on Activity (in related series) | Example Compound Series |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can increase activity by enhancing electron density. | Anti-sickling benzoic acid derivatives nih.gov |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Can either increase or decrease activity depending on the target interaction. | Phenyl benzoates |
| Hydroxyl group (-OH) | Often increases activity through additional hydrogen bonding opportunities. | Benzoylaminobenzoic acid inhibitors iomcworld.com |
| Halogens (e.g., -F, -Cl) | Can increase lipophilicity and membrane permeability, often leading to enhanced activity. | Anti-sickling benzoic acid derivatives nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
While no specific QSAR models for this compound derivatives were found in the reviewed literature, QSAR studies on other series of benzoic acid derivatives have been successful. For example, a QSAR study on benzoylaminobenzoic acid derivatives identified key molecular descriptors correlated with their antibacterial activity, such as hydrophobicity, molar refractivity, and aromaticity. iomcworld.com Another study used the Hansch lipophilicity constant (π) and the Hammett electronic parameter (σ) to predict the anti-sickling activity of benzoic acid derivatives. nih.gov These examples demonstrate the potential of QSAR to guide the rational design of new derivatives of this compound, should a sufficient number of analogs with measured biological activity become available.
Ligand Design and Optimization Strategies
Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in drug design to enhance a molecule's potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com In the context of this compound derivatives, bioisosteric replacements can be applied to both the carboxylic acid group and the cyclohexyl ring.
Replacements for the Carboxylic Acid Group:
The carboxylic acid group, while often essential for target binding, can sometimes lead to poor oral bioavailability and rapid metabolism. drughunter.com Consequently, various bioisosteres have been explored to mitigate these issues while preserving the necessary interactions with the receptor.
One of the most common non-classical bioisosteres for a carboxylic acid is the tetrazole ring . drughunter.com Tetrazoles have a similar pKa to carboxylic acids, allowing them to act as proton donors and engage in similar hydrogen-bonding interactions. drughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to improve the metabolic stability and in some cases, the potency of drug candidates. drughunter.com
Another class of bioisosteres for carboxylic acids includes acyl sulfonamides . These groups can also mimic the hydrogen-bonding capabilities of the carboxylic acid moiety.
The following table summarizes some common bioisosteric replacements for the carboxylic acid group and their potential impact on the properties of the molecule.
| Original Group | Bioisosteric Replacement | Key Features and Potential Advantages |
| Carboxylic Acid | Tetrazole | Similar acidity (pKa), can act as a hydrogen bond donor, often improves metabolic stability. drughunter.com |
| Carboxylic Acid | Acyl Sulfonamide | Mimics hydrogen bonding pattern, can enhance metabolic stability. |
| Carboxylic Acid | Hydroxamic Acid | Can act as a chelating group and hydrogen bond donor. |
| Carboxylic Acid | 1,2,4-Oxadiazol-5-one | A heterocyclic replacement that can mimic the acidic proton and hydrogen bonding. |
Replacements for the Cyclohexyl Ring:
The 4,4-dimethylcyclohexyl group provides a specific size and lipophilicity that is crucial for binding. Modifications to this part of the molecule are less common but can be explored to fine-tune the fit within the hydrophobic pocket of the target receptor. Strategies could include altering the ring size (e.g., cyclopentyl or cycloheptyl derivatives) or introducing heteroatoms to modulate polarity and metabolic stability. However, such changes must be carefully considered to avoid disrupting the essential hydrophobic interactions.
Non-classical Mimetics
Non-classical mimetics are structurally distinct from the original functional group but can produce a similar biological effect. In the context of the benzoic acid moiety, non-classical mimetics can be employed to explore novel interactions with the target or to circumvent issues related to the aromatic ring, such as metabolic oxidation.
For instance, bicyclic scaffolds have been investigated as replacements for the benzene ring. These saturated systems can project substituents in a similar spatial arrangement to a para-substituted benzene ring while offering improved physicochemical properties like increased solubility and metabolic stability.
Detailed Research Findings
While a comprehensive SAR study specifically on a series of this compound derivatives is not extensively documented in publicly available literature, the principles of ligand design can be inferred from studies on structurally related RXR modulators. For example, in the development of diazepinylbenzoic acid derivatives as RXR modulators, the nature of the substituents on the diazepine (B8756704) ring was found to be critical in determining whether the compound acted as an agonist or an antagonist. nih.gov This highlights the sensitivity of the receptor to the conformation and electronic properties of the lipophilic portion of the ligand.
In studies of other benzoic acid derivatives, such as those targeting the VLA-4 receptor, the introduction of specific substituents on the phenyl ring was shown to significantly improve pharmacokinetic properties. nih.gov For example, the addition of a chlorine or bromine atom at the 3-position of a central benzene ring led to improved plasma clearance and bioavailability. nih.gov Although these modifications were not on the this compound scaffold itself, they underscore the importance of systematic substitution to optimize drug-like properties.
The following table illustrates hypothetical modifications to the this compound scaffold and the expected impact based on established principles of medicinal chemistry.
| Compound | Modification from Parent | Rationale for Modification | Expected Outcome |
| Parent | This compound | - | Baseline activity |
| Analog 1 | Replacement of carboxylic acid with a tetrazole ring | Improve metabolic stability and oral bioavailability. drughunter.com | Potentially retained or improved potency with better pharmacokinetic profile. |
| Analog 2 | Introduction of a fluorine atom on the benzene ring | Block potential metabolic oxidation sites. | Increased metabolic stability. |
| Analog 3 | Replacement of the dimethylcyclohexyl with a t-butylphenyl group | Explore different hydrophobic interactions. | Altered potency and selectivity profile. |
Applications in Advanced Materials Science and Engineering
Liquid Crystalline Systems Incorporating 4-(4,4-Dimethylcyclohexyl)benzoic Acid Scaffolds
Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals, materials that exhibit intermediate phases (mesophases) between a crystalline solid and an isotropic liquid. nih.gov The ability of the carboxylic acid group to form stable hydrogen-bonded dimers is a key driver for the self-assembly required for liquid crystallinity. conicet.gov.arresearchgate.net These dimers create an elongated, rod-like (calamitic) shape that promotes the orientational order characteristic of mesophases. nih.gov
The thermal behavior and phase transitions of liquid crystalline materials are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (POM). DSC measures the heat flow associated with phase transitions as a function of temperature, allowing for the determination of transition temperatures and enthalpies. semanticscholar.orgresearchgate.net POM is used to identify the specific type of mesophase (e.g., nematic, smectic) by observing the unique optical textures that form as polarized light passes through the aligned molecules of the sample. researchgate.netrsc.org
In systems based on benzoic acids, DSC scans typically reveal distinct peaks corresponding to transitions from the crystalline state (Cr) to a smectic (Sm) or nematic (N) phase, and finally to the isotropic liquid (I) state. researchgate.net For instance, studies on various 4-alkoxybenzoic acids show that they exhibit well-defined smectic and/or nematic phases. conicet.gov.arderpharmachemica.com The introduction of a bulky, non-planar group like 4,4-dimethylcyclohexyl instead of a linear alkyl chain is expected to significantly influence these transition temperatures by disrupting crystalline packing and affecting intermolecular spacing.
To illustrate the data obtained from such characterization, the table below shows transition temperatures for a related series of 4-n-alkoxybenzoic acids, which demonstrate how changes in the aliphatic part of the molecule affect the mesophase behavior.
| Compound (4-n-alkoxybenzoic acid) | Number of Carbons (n) | Cr-Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) |
| 4-Octyloxybenzoic acid | 8 | 100.0 | 109.0 | 147.0 |
| 4-Decyloxybenzoic acid | 10 | 95.3 | 120.0 | 142.5 |
| 4-Dodecyloxybenzoic acid | 12 | 96.0 | 131.5 | 139.0 |
| 4-Hexadecyloxybenzoic acid | 16 | 85.0 | - | 132.0 |
| Data sourced from studies on homologous series of 4-n-alkoxy benzoic acids. derpharmachemica.com |
The stability and type of mesophase are highly dependent on molecular structure. Key factors include the rigidity of the molecular core, the length and flexibility of terminal chains, and the presence of lateral substituents. capes.gov.brmdpi.com
The this compound molecule possesses several features that influence its potential liquid crystalline properties:
Rigid Core: The benzene (B151609) ring provides a rigid segment essential for mesophase formation.
Hydrogen Bonding: The carboxylic acid group facilitates the formation of dimeric supramolecular structures, effectively elongating the molecule. nih.gov
Bulky Terminal Group: The 4,4-dimethylcyclohexyl group is a bulky, non-linear aliphatic moiety. Unlike a straight alkyl chain which promotes layered smectic phases, this group can increase the effective molecular width. This steric hindrance may disrupt ordered packing, potentially favoring the less-ordered nematic phase over smectic phases or lowering the clearing (isotropization) temperature. capes.gov.brmdpi.com The presence of bulky groups can increase the distance between molecules, leading to a change in intermolecular interactions and the resulting liquid crystal phase. nih.gov
A powerful strategy in designing liquid crystals is the formation of supramolecular complexes through non-covalent interactions, particularly hydrogen bonds. nih.gov Benzoic acids are excellent hydrogen-bond donors and readily form complexes with hydrogen-bond acceptors, such as pyridines or even other carboxylic acids. conicet.gov.arnih.gov This approach allows for the creation of new mesogenic structures from components that may not be liquid crystalline on their own. researchgate.net
Polymer Science and Macromolecular Chemistry
The reactivity of its carboxylic acid group makes this compound a versatile component in polymer chemistry, where it can be incorporated either as a monomeric unit in the main chain or as a functional side group.
Benzoic acid derivatives are used as monomers in the synthesis of various polymers, particularly polyesters and polyamides. For instance, 4-hydroxybenzoic acid is a key monomer for producing high-performance thermotropic liquid crystalline polyesters. researchgate.net
While this compound itself lacks a second functional group for direct polycondensation, it can be chemically modified to create a difunctional monomer. For example, the synthesis of an analogous monomer could involve introducing a hydroxyl or amino group to the cyclohexyl ring or the benzoic acid ring, enabling its participation in step-growth polymerization. The incorporation of the bulky 4,4-dimethylcyclohexyl group into the polymer backbone would be expected to influence the polymer's properties by disrupting chain packing, potentially lowering the melting point, increasing solubility, and affecting the mechanical and thermal characteristics of the final material. Copolyesters synthesized from various aryloxyterephthalic acids and 4-hydroxybenzoic acid have been shown to form glassy, nematic materials. researchgate.net Similarly, derivatives of this compound could be used to create novel copolyesters with tailored properties.
A common strategy in materials science is the post-polymerization modification or functionalization of existing polymers to impart new properties. The carboxylic acid group of this compound is an ideal handle for grafting it onto polymers with complementary reactive groups. nih.gov
For example, polymers containing hydroxyl or amine groups in their side chains, such as poly(vinyl alcohol) or poly(allylamine), can be functionalized by forming ester or amide linkages with the benzoic acid derivative. This can be achieved through standard condensation reactions, often using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). nih.govrug.nl
Attaching the bulky and hydrophobic 4,4-dimethylcyclohexylphenyl moiety to a hydrophilic polymer backbone can dramatically alter its properties, for example:
Amphiphilicity: Inducing amphiphilic character, which could lead to self-assembly into micelles or other nanostructures in solution.
Thermal Properties: Altering the glass transition temperature (Tg) of the polymer due to the introduction of the bulky side groups.
This approach offers a modular platform for creating functional materials where the bulk properties of the polymer backbone are combined with the specific characteristics imparted by the this compound side chains. nih.gov
Influence on Polymer Architecture and Material Performance
The incorporation of this compound as a monomeric unit into a polymer backbone or as a pendant side group has a significant influence on the resultant polymer architecture and, consequently, its material performance. The key to this influence lies in the specific chemical structure of the molecule, which combines a rigid benzoic acid core with a bulky, non-polar 4,4-dimethylcyclohexyl group.
In the context of liquid crystalline polymers (LCPs), the this compound moiety can act as a mesogen, the fundamental unit that gives rise to liquid crystalline phases. The rigid nature of the benzoic acid and cyclohexyl groups promotes the formation of ordered, anisotropic structures characteristic of nematic and smectic phases. The flexibility of the cyclohexyl ring, combined with the rigidity of the aromatic ring, allows for a balance of properties that can lead to the formation of stable mesophases over a broad temperature range. The specific geometry and bulk of the 4,4-dimethylcyclohexyl group will influence the type of liquid crystalline phase formed and the transition temperatures between these phases. For instance, the presence of such a bulky group can favor the formation of smectic phases over nematic phases due to the increased side-on interactions between the polymer chains. pageplace.demedcraveonline.com
The performance of materials derived from polymers containing this compound is directly tied to these architectural features. The enhanced solubility and potentially lower processing temperatures make these polymers suitable for various molding and casting techniques. The liquid crystalline properties are paramount for applications in optical and electronic materials, where the ability to control the orientation of the polymer chains is crucial for achieving desired anisotropic properties.
Electronic and Optical Materials Development
The unique combination of a rigid aromatic core and a bulky alicyclic group in this compound makes it a valuable building block in the development of advanced electronic and optical materials, particularly in the realm of liquid crystal displays (LCDs) and other responsive optical elements.
The primary application of this compound in electronics and optics is as a component of liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. google.com In the context of displays, the ability of liquid crystal molecules to align themselves in response to an electric field is exploited to control the passage of light. Benzoic acid derivatives are a well-established class of compounds used in the formulation of liquid crystal mixtures. pageplace.de The this compound moiety, when incorporated into a polymer or used as a low molecular weight liquid crystal, contributes to the formation of the necessary mesophases.
When used as a side-chain in a polymer, the this compound group can be aligned by an external electric field, which in turn orients the polymer backbone. This alignment induces optical anisotropy, allowing the material to modulate polarized light. This is the fundamental principle behind many LCD technologies. The specific properties of the 4,4-dimethylcyclohexyl group, such as its size and electronic properties, will influence the dielectric anisotropy of the liquid crystal, which is a critical parameter for the performance of an LCD, affecting its switching voltage and response time.
In the broader field of optical materials, polymers containing this compound can be used to create a variety of optical films and components. For example, by aligning the liquid crystalline polymer and then "freezing" this alignment by cooling it below its glass transition temperature, one can create films with specific birefringent properties. These films can function as wave plates, polarizers, or other optical compensation films in a range of optical devices. The bulky dimethylcyclohexyl group can also contribute to a lower refractive index compared to more aromatic-rich polymers, which can be advantageous in certain optical designs.
Furthermore, the development of polymer-dispersed liquid crystals (PDLCs) represents another avenue for the application of this compound. In PDLCs, droplets of a low molecular weight liquid crystal are dispersed in a solid polymer matrix. The polymer matrix can be formed from a monomer mixture that includes a derivative of this compound. These materials can be switched from a light-scattering (opaque) state to a transparent state by the application of an electric field, making them suitable for smart windows, privacy screens, and projection displays. nih.gov
Role As Pharmaceutical Intermediates and in Chemical Biology Research
Precursor in Complex Pharmaceutical Synthesis (e.g., ABT-263 and related compounds)
The application of 4-(4,4-dimethylcyclohexyl)benzoic acid and its close derivatives as pharmaceutical intermediates is a testament to their strategic importance in constructing intricate molecular architectures with therapeutic potential.
Benzoic acid and its derivatives are fundamental precursors in the synthesis of a wide array of natural products and pharmaceutical agents, including well-known drugs like Taxol and cocaine. tu-braunschweig.de They serve as versatile starting materials for more complex medicinal compounds. eaht.org The compound this compound, in particular, embodies a key structural fragment found in advanced therapeutic candidates. Its rigid dimethylcyclohexyl group provides a specific lipophilic moiety that can be crucial for binding to biological targets.
A prominent example of its strategic use is in the synthesis of the Bcl-2 family inhibitor, ABT-263 (Navitoclax). lookchem.comgoogle.com Retrosynthetic analysis of ABT-263 reveals that the molecule can be constructed from three key building blocks. lookchem.com One of these core components incorporates the 4,4-dimethylcyclohexyl group, which is essential for the compound's activity. The synthesis of ABT-263 involves a multi-step sequence where the benzoic acid derivative is coupled with other complex fragments to yield the final active pharmaceutical ingredient (API). lookchem.com The presence of the 4,4-dimethylcyclohexyl moiety is a critical design element, contributing to the high-affinity binding of Navitoclax to anti-apoptotic proteins like Bcl-xL. nih.gov
The synthesis of such complex molecules often involves strategic chemical transformations, and in some cases, unexpected rearrangements of benzoic acid-derived intermediates can lead to novel structural scaffolds. mdpi.com The inherent reactivity of the carboxylic acid group allows for a variety of coupling reactions, making benzoic acid derivatives like this compound highly valuable in convergent synthetic strategies.
The transition from laboratory-scale synthesis to industrial production of pharmaceuticals requires significant process optimization to ensure efficiency, cost-effectiveness, and sustainability. For intermediates like this compound, this involves refining reaction conditions and exploring alternative synthetic routes. Common industrial synthesis of benzoic acid derivatives often relies on petroleum-derived toluene (B28343) and can involve harsh conditions and toxic catalysts. researchgate.net
To address these challenges, research is ongoing into more environmentally friendly and efficient manufacturing processes. One promising area is the use of biocatalysis. For instance, cytochrome P450 enzymes, such as CYP199A4, have been shown to efficiently catalyze reactions on para-substituted benzoic acid derivatives. rsc.org Such enzymatic processes can offer high selectivity and milder reaction conditions compared to traditional chemical methods. Furthermore, microbial synthesis of benzoic acid and its derivatives from renewable feedstocks like L-phenylalanine and L-tyrosine is being explored as a sustainable alternative to petrochemical-based manufacturing. researchgate.net These biotechnological approaches hold the potential to streamline the production of key pharmaceutical intermediates.
For a specific compound like ABT-263, process development also focuses on the crystallization of the final product to ensure purity and stability, with different crystalline forms being investigated for optimal formulation properties. google.com The quality and purity of the initial building blocks, including the this compound moiety, are critical for the success of the final API manufacturing.
Chemical Biology Probes and Tools
Beyond their role as intermediates, derivatives of this compound are instrumental as chemical probes for exploring and validating biological targets. Their design and synthesis allow for systematic investigation of structure-activity relationships (SAR) and mechanisms of action.
The core structure of this compound can be chemically modified to create libraries of derivatives for screening against various biological targets. This approach is fundamental to modern drug discovery and target validation. Researchers have synthesized numerous novel derivatives by modifying the benzoic acid scaffold to probe different biological pathways.
Examples of such derivative classes include:
Anticancer Agents: Benzoic acid derivatives have been extensively explored for their anticancer potential. preprints.orgresearchgate.net For example, novel imidazolyl benzoic acid derivatives have been synthesized and shown to possess promising anticancer activity. researchgate.net Similarly, 4-aryl-2-benzoyl-imidazoles have been designed as potent inhibitors of the colchicine (B1669291) binding site on tubulin, a key target in cancer chemotherapy. nih.gov
Enzyme Inhibitors: Derivatives have been synthesized as inhibitors for specific enzymes. One such example is the creation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids as non-steroidal inhibitors of steroid 5 alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions. nih.gov
Antibacterial Agents: Novel pyrazole (B372694) derivatives incorporating a benzoic acid moiety have been synthesized and identified as potent antibacterial agents against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov
Anti-inflammatory Compounds: Derivatives of para-aminobenzoic acid have been developed as anti-inflammatory agents that can inhibit signaling pathways involved in cancer-related inflammation. conicet.gov.ar
Receptor Ligands: The benzoic acid scaffold has been used to develop ligands for various receptors. For instance, a highly potent and orally available CCR5 selective antagonist for anti-HIV therapy was discovered through the optimization of a lead compound containing a benzoic acid group. nih.gov Another example is the synthesis of a high-affinity nonsteroidal androgen receptor ligand. ebi.ac.uk
The synthesis of these diverse derivatives often involves modular chemical approaches, allowing for the systematic variation of different parts of the molecule to understand their contribution to biological activity.
Once synthesized, the derivatives of this compound are evaluated in a variety of in vitro biochemical and cell-based assays to determine their biological activity. These assays are crucial for understanding the potency and selectivity of the compounds.
| Derivative Class | Assay Type | Target/Organism | Observed Activity |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Enzyme Inhibition Assay | Human steroid 5 alpha-reductase isozyme 2 | IC50 = 0.82 µM nih.gov |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus, Enterococcus faecalis | MIC values as low as 0.78 µg/mL nih.gov |
| Imidazolyl benzoic acid derivatives | Anticancer Activity Assay (Trypan Blue) | Cancer cell lines | Good to moderate anticancer activity observed researchgate.net |
| para-Aminobenzoic acid derivatives | Anti-inflammatory Assay | Peritoneal macrophages | Inhibition of iNOS and COX-2 expression conicet.gov.ar |
| Benzoic acid derivatives from Piper cumanense | Antifungal Assay (Mycelium Growth Inhibition) | Phytopathogenic fungi (e.g., Fusarium genus) | Active against all tested fungi nih.gov |
These assays provide quantitative data on the efficacy of the synthesized compounds, guiding further optimization of the lead structures. For example, in the development of antibacterial pyrazole derivatives, compounds were not only tested for their ability to inhibit bacterial growth in planktonic form but also for their effectiveness in eradicating biofilms. nih.gov
A critical aspect of chemical biology is elucidating the molecular mechanism by which a compound exerts its biological effect. For derivatives of this compound, various studies have aimed to uncover their mode of action.
For the potent antibacterial 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, mechanistic studies, including membrane permeability assays and scanning electron microscopy, suggested that their mode of action involves the permeabilization of the bacterial cell membrane. nih.gov Further investigation using CRISPRi technology identified these compounds as inhibitors of the fatty acid biosynthesis (FAB) pathway. nih.gov
In the context of anticancer research, the Bcl-2 inhibitor ABT-263, which contains the dimethylcyclohexyl motif, is known to induce apoptosis by binding to and inhibiting anti-apoptotic Bcl-2 family proteins. nih.gov However, further research has revealed novel mechanisms, such as the suppression of cancer stemness pathways, including the Wnt/β-catenin and YAP/SOX9 axes. nih.gov This demonstrates how a chemical probe, initially designed for one target, can be used to uncover new biological insights.
The study of how enzymes like cytochrome P450s interact with and modify para-substituted benzoic acids also contributes to our understanding of xenobiotic metabolism and can inform the design of more stable and effective drugs. rsc.org
Concluding Remarks and Future Research Perspectives
Current Challenges in Synthesis and Application
Despite its promise, the path to widespread utilization of 4-(4,4-Dimethylcyclohexyl)benzoic acid is constrained by several challenges in its synthesis and application.
Synthesis: The laboratory-scale synthesis of this compound typically involves the alkylation of a benzoic acid derivative with a 4,4-dimethylcyclohexyl halide. evitachem.com This common approach, however, presents notable obstacles. The reaction often necessitates the use of strong, hazardous bases like sodium hydride or potassium tert-butoxide and must be conducted under strictly anhydrous conditions to prevent hydrolysis and maximize the product yield. evitachem.com Scaling up such a process for industrial production can be complex and costly, facing issues related to reagent handling, reaction control, and purification. Similar to the synthesis of other complex benzoic acid derivatives for industrial use, achieving high purity and yield on a large scale requires significant process optimization. google.com
Application: In the realm of materials science, particularly liquid crystals, the primary challenge is not just in the properties of the single compound but in its performance within a mixture. While benzoic acid derivatives are foundational for creating liquid crystals through hydrogen bonding, achieving the specific range of thermal stability, mesophase behavior, and electro-optical properties required for display devices often necessitates complex formulations of multiple components. nih.govresearchgate.net The specific contribution of the 4,4-dimethylcyclohexyl group to these properties requires extensive empirical study to be fully understood and optimized.
When considered for biological applications, as suggested by studies on related structures, the compound faces the inherent challenges of drug development. nih.gov These include optimizing the balance between lipophilicity and hydrophilicity to ensure favorable ADME (absorption, distribution, metabolism, and excretion) properties. For instance, research on similar complex molecules has shown the difficulty in improving metabolic stability, a critical hurdle for any potential therapeutic agent. nih.gov
| Area | Specific Challenge | Context/Rationale |
| Synthesis | Scalability and Cost | The use of strong bases and anhydrous conditions complicates large-scale production. evitachem.com |
| Purity and Yield | Achieving high purity required for materials or pharmaceutical applications can be difficult. google.com | |
| Application | Liquid Crystal Formulation | Single compounds rarely meet all device requirements; performance depends on complex mixtures. nih.gov |
| Biological Activity | Balancing molecular properties to achieve good metabolic stability and efficacy is a major hurdle. nih.gov |
Emerging Avenues in Advanced Materials and Chemical Biology
The distinct molecular architecture of this compound opens up promising new avenues of research in both advanced materials and chemical biology.
Advanced Materials: The future of this compound in materials science extends beyond conventional liquid crystals. Its structure is well-suited for the design of novel functional polymers. Benzoic acid derivatives can act as monomers or organocatalysts in polymerization reactions, such as ring-opening polymerization, to create biodegradable and biocompatible polyesters. rsc.org The bulky, rigid dimethylcyclohexyl unit could be incorporated into polymer backbones to impart specific thermal properties, enhance solubility, or create materials with unique microstructures. Research into multicomponent reactions for polymer synthesis also offers a versatile platform where this benzoic acid derivative could serve as a key building block for creating diverse and complex macromolecules. researchgate.net Furthermore, its potential use in forming thermotropic (temperature-dependent) liquid crystalline structures remains a fertile ground for exploration, particularly in creating materials for sensors or smart windows. researchgate.net
Chemical Biology: In chemical biology, this compound serves as an intriguing scaffold for drug discovery. The general class of benzoic acids is a core component in numerous biologically active compounds, including anti-cancer agents and enzyme inhibitors. nih.govresearchgate.net The dimethylcyclohexyl moiety can be viewed as a functional group that can modulate interactions with biological targets. For example, in the development of HIV entry inhibitors, modification of a cyclohexyl group was a key strategy in optimizing the pharmacokinetic profile of the drug candidate. nih.gov This suggests that this compound could be a valuable starting point for synthesizing new libraries of compounds to be screened for various biological activities. Its structure could also be adapted for use as a molecular probe to investigate biological processes or as a component in stimuli-responsive drug delivery systems. rsc.org
| Field | Emerging Avenue | Potential Impact |
| Advanced Materials | Functional Polymers | Creation of specialty polymers with tailored thermal and mechanical properties. rsc.orgresearchgate.net |
| Novel Liquid Crystals | Development of new mesogenic materials for advanced optical and sensory applications. nih.govresearchgate.net | |
| Chemical Biology | Drug Discovery Scaffold | A foundational structure for developing new therapeutic agents with potentially improved properties. nih.govresearchgate.net |
| Molecular Probes | Design of tools for studying biological systems and pathways. |
Interdisciplinary Research Opportunities
The most exciting future for this compound lies in interdisciplinary research that bridges chemistry, materials science, physics, and biology. The convergence of these fields can lead to innovations that a single discipline could not achieve alone.
One major opportunity is the development of liquid crystalline biosensors . By functionalizing the benzoic acid group with biological recognition elements, it may be possible to create materials whose liquid crystalline phase is disrupted or altered in the presence of a specific analyte. This would merge the expertise of materials scientists, who characterize the physical properties of liquid crystals, with that of chemical biologists, who design and synthesize the molecular recognition components. rsc.org
Another promising direction is in the creation of biocompatible and biodegradable polymers for medical applications. Leveraging solvent-free polymerization techniques catalyzed by benzoic acid derivatives could lead to the synthesis of advanced polymers incorporating the 4,4-dimethylcyclohexyl unit. rsc.org Collaboration between polymer chemists and biomedical engineers would be essential to evaluate the material's properties, such as drug release profiles, degradation rates, and tissue compatibility, for applications like surgical sutures, drug delivery vehicles, or tissue engineering scaffolds. rsc.org
Finally, a synergistic approach involving computational chemistry, organic synthesis, and pharmacology could accelerate the exploration of this compound in medicinal chemistry . Molecular modeling could predict the binding of derivatives to various protein targets, guiding synthetic chemists to create focused libraries of compounds. These compounds would then be evaluated by pharmacologists, with the results feeding back to refine the computational models. This iterative cycle is a hallmark of modern drug discovery and represents a powerful interdisciplinary strategy.
The journey from a simple chemical structure to a high-value technological or medical product is a complex one that requires diverse expertise. For this compound, the foundational knowledge is in place, but the most significant breakthroughs will undoubtedly emerge from collaborations that transcend traditional scientific boundaries.
Q & A
Q. What are the common synthetic routes for 4-(4,4-dimethylcyclohexyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki coupling, to attach the 4,4-dimethylcyclohexyl group to the benzoic acid core. For example, cyclohexyl derivatives are often synthesized via nucleophilic substitution or catalytic hydrogenation under inert atmospheres (e.g., N₂ or Ar). Optimization includes adjusting catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) to enhance yield . Purification may involve recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclohexyl ring conformation (e.g., axial vs. equatorial methyl groups).
- HPLC-MS : To assess purity and molecular ion peaks ([M+H]⁺ or [M-H]⁻) .
- FT-IR : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~2500–3500 cm⁻¹) groups.
- XRD : For crystal structure determination if the compound forms stable crystals .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct solubility screens in solvents like DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose samples to UV light (254 nm) and track decomposition via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, partial charges) and molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors). Software like Gaussian or AutoDock Vina can model binding affinities and conformational flexibility. Validate predictions with in vitro assays, such as enzyme inhibition kinetics or cellular uptake studies .
Q. What strategies resolve contradictions in reported data, such as conflicting solubility or reactivity profiles?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents and conditions (e.g., solvent lot, humidity control).
- Advanced Analytics : Employ hyphenated techniques (e.g., LC-NMR) to detect impurities or degradation products.
- Meta-Analysis : Compare datasets across studies, accounting for variables like temperature gradients or catalytic residuals. Cross-reference with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) to identify trends .
Q. How can researchers design experiments to study the compound’s interactions with biological membranes or proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins.
- Fluorescence Quenching : Use tryptophan fluorescence to monitor conformational changes in proteins upon ligand binding.
- Membrane Permeability Assays : Utilize Caco-2 cell monolayers or artificial lipid bilayers with fluorescent probes (e.g., calcein leakage assays) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Chiral resolution via preparative HPLC with chiral columns (e.g., amylose-based) or enzymatic kinetic resolution. Monitor enantiomeric excess (ee) using chiral NMR shift reagents or circular dichroism. Process optimization includes minimizing racemization by controlling reaction pH (<7) and avoiding high temperatures during purification .
Methodological Notes
- Safety and Handling : Refer to GHS guidelines for benzoic acid derivatives: Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritancy .
- Data Validation : Cross-check spectral data with PubChem or NIST databases for consistency .
- Ethical Compliance : Adhere to institutional protocols for biological testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
